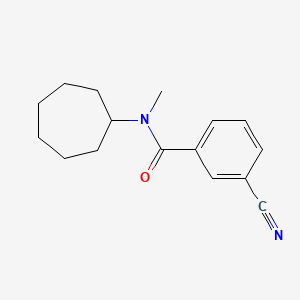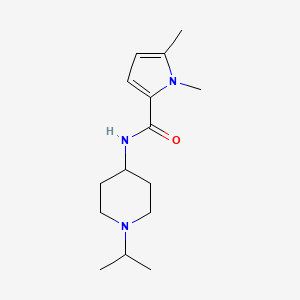
3-cyano-N-cycloheptyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-cycloheptyl-N-methylbenzamide, also known as A-836,339, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective cannabinoid receptor 2 (CB2) agonist that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-cyano-N-cycloheptyl-N-methylbenzamide involves the activation of CB2 receptors, which are primarily expressed on immune cells and peripheral tissues. Upon activation, CB2 receptors modulate various physiological processes, including inflammation, pain, and immune response. This compound selectively binds to CB2 receptors and activates downstream signaling pathways, leading to the modulation of these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the activation of CB2 receptors. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha, IL-1beta, and MCP-1, in vitro and in vivo. Additionally, it has been demonstrated to reduce pain sensitivity in animal models of neuropathic pain by modulating the activity of nociceptive neurons. Moreover, it has been reported to reduce neuronal damage and inflammation in animal models of Alzheimer's disease and Parkinson's disease by modulating the activity of microglial cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-cyano-N-cycloheptyl-N-methylbenzamide in lab experiments is its selectivity towards CB2 receptors, which allows for the specific modulation of CB2-mediated physiological processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for the research on 3-cyano-N-cycloheptyl-N-methylbenzamide. One of the potential applications of this compound is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. It has been shown to have anti-inflammatory effects in animal models of IBD, and further studies are needed to evaluate its efficacy in clinical settings. Additionally, it has been suggested that this compound may have potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo. Further studies are needed to evaluate its efficacy and safety in cancer patients. Moreover, it has been suggested that this compound may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to evaluate its efficacy and safety in animal models and clinical settings.
Synthesis Methods
The synthesis of 3-cyano-N-cycloheptyl-N-methylbenzamide involves a multi-step process that starts with the reaction of 3-cyanobenzoyl chloride with cycloheptylamine to form the intermediate product, 3-cyano-N-cycloheptylbenzamide. This intermediate is then reacted with methylamine to produce the final product, this compound. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by using different purification techniques.
Scientific Research Applications
3-cyano-N-cycloheptyl-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, it has been demonstrated to have analgesic effects by reducing pain sensitivity in animal models of neuropathic pain. Moreover, it has been reported to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
3-cyano-N-cycloheptyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(15-9-4-2-3-5-10-15)16(19)14-8-6-7-13(11-14)12-17/h6-8,11,15H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOEGAAVNWSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)

![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)



![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
